![molecular formula C21H27NO4 B7682804 N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)
N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide, also known as HU-308, is a synthetic cannabinoid receptor agonist. It was first synthesized in 1995 by researchers at Hebrew University in Jerusalem, Israel. Since then, it has been studied extensively for its potential use in treating a variety of medical conditions.
Wirkmechanismus
N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide works by binding to and activating the cannabinoid receptors in the body. These receptors are found throughout the body, including in the brain, immune system, and nervous system. Activation of these receptors can lead to a variety of physiological effects, including pain relief, anti-inflammatory effects, and relaxation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide can produce a variety of biochemical and physiological effects in the body. These include pain relief, anti-inflammatory effects, and relaxation. It has also been shown to have potential anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide in lab experiments is that it is a highly specific cannabinoid receptor agonist. This means that researchers can study the effects of cannabinoid receptor activation without the confounding effects of other compounds. However, one limitation of using N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide in lab experiments is that it is a synthetic compound, and its effects may not accurately reflect the effects of natural cannabinoids found in the body.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide. One area of interest is its potential use in treating opioid addiction and withdrawal symptoms. Another area of interest is its potential use in treating inflammatory bowel disease. Additionally, N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide may have potential as a treatment for certain types of cancer. Further research is needed to fully understand the potential uses and limitations of this compound.
Synthesemethoden
The synthesis of N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide involves several chemical reactions. The starting material is cyclohexanone, which is first converted to cyclohexanol. The cyclohexanol is then reacted with 4-bromobenzaldehyde to form the intermediate 4-bromo-α-cyclohexylbenzyl alcohol. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide has been studied for its potential use in treating a variety of medical conditions, including pain, inflammation, and anxiety. It has also been studied for its potential use in treating addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-22(16-5-7-17(23)8-6-16)21(24)14-12-19-11-13-20(26-19)15-3-9-18(25-2)10-4-15/h3-4,9-11,13,16-17,23H,5-8,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWROGXDDEZUJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)O)C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.